molecular formula C5H5BrN2OS B189173 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one CAS No. 81560-03-4

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

Cat. No. B189173
CAS RN: 81560-03-4
M. Wt: 221.08 g/mol
InChI Key: BKWWYXOEVKZFDA-UHFFFAOYSA-N
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Description

“5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H5BrN2OS . It appears as a white to light yellow to light orange powder or crystal .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” can be represented by the SMILES string CSc1ncc(Br)c(n1)C(O)=O and CSC1=NC=C(C=N1)Br .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 205.08 g/mol . The melting point ranges from 64.0°C to 68.0°C .

Scientific Research Applications

Tautomeric Forms and Crystal Structures

Research on derivatives of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one has revealed their ability to adopt different tautomeric forms in crystals, influenced by coformers. Studies have focused on the hydrogen-bonding patterns in such compounds, exploring their interactions within crystal packings through synthon-based patterns related to Watson-Crick base pairs (Gerhardt & Bolte, 2016).

Antimicrobial Applications

Compounds derived from 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one have been synthesized and incorporated into polyurethane varnishes and printing ink pastes to test their antimicrobial efficacy. These studies demonstrated that the compounds exhibit strong antimicrobial effects, offering potential for use in protective coatings and inks (El‐Wahab et al., 2015).

Synthesis of Biheterocycles

Research into the synthesis of (1,2,3‐triazol-1-yl)methylpyrimidines from 5-Bromo compounds has led to the creation of new series of biheterocycles, demonstrating the versatility of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one derivatives in generating diverse molecular structures with potential biological applications (Aquino et al., 2017).

Novel Thiazolo Derivatives

The compound's derivatives have been used in the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives, highlighting the compound's utility in generating new chemical entities with potential pharmacological properties (Studzińska et al., 2014).

One-Pot Synthesis Applications

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one has been utilized in a one-pot, microwave-assisted synthesis process to produce Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives, demonstrating an efficient methodology for creating compounds with potential biological activity (Dabiri et al., 2007).

Safety And Hazards

“5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” may cause serious eye damage, respiratory irritation, skin irritation, and could be harmful if swallowed . Safety measures include wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWWYXOEVKZFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286660
Record name 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one

CAS RN

81560-03-4
Record name 81560-03-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing 2.0 g (14 mmol) of 2-(methylthio)pyrimidin-4(3H)-one in 10 ml of acetic acid under a nitrogen atmosphere was added 1.04 ml (14 mmol) of bromine in 2 ml acetic acid. The reaction was allowed to stir at room temperature for 30 min. The precipitated product was filtered, washed with acetic acid and suspended in hot acetic acid. To this suspension was added 0.2 ml bromine in 1 ml acetic acid. The product was collected, washed with acetic acid and recrystallized from ethanol to yield 1.4 g (45%) of product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

A solution of 2-methylsulfanyl-3H-pyrimidin-4-one (36 g, 0.25 mol) in glacial acetic acid (500 mL) was cooled to 0° C. in an ice bath and treated with Br2 (15.6 mL, 0.3 mol). The reaction mixture changed in color from yellow to brown within 0.5 hours, and was allowed to warm to room temperature where it stirred overnight. When all the starting material had been consumed (as indicated by TLC and HPLC UV detection at λ=254 nm), the reaction mixture was slowly poured into a mixture of ice/H2O (2 liters). The resulting white precipitate was collected by vacuum filtration and washed with H2O (200 mL) and Et2O (2×250 mL). The off-white solid was then suspended in anhydrous toluene (250 mL) and concentrated to dryness under reduced pressure in a 60° C. H2O bath. 5-Bromo-2-methylsulfanyl-3H-pyrimidin-4-one was obtained as a white solid (30.4 g, 55% yield).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
15.6 mL
Type
reactant
Reaction Step Two

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